molecular formula C11H18N2O4 B6316929 Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester CAS No. 266353-19-9

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Cat. No.: B6316929
CAS No.: 266353-19-9
M. Wt: 242.27 g/mol
InChI Key: PIECAIPOOZJSRR-UHFFFAOYSA-N
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Description

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a chemically modified amino acid derivative. Its structure features:

  • A tert-butoxycarbonyl (Boc) protecting group [(1,1-dimethylethoxy)carbonyl], which stabilizes the amine against undesired reactions during synthetic processes .
  • A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents and enabling controlled hydrolysis under basic conditions.

This compound is primarily used in peptide synthesis as a building block, where the Boc group provides temporary protection for the amine, and the cyanoethyl group may serve as a handle for bioconjugation or crosslinking .

Properties

IUPAC Name

methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13(7-5-6-12)8-9(14)16-4/h5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIECAIPOOZJSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157135
Record name N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266353-19-9
Record name N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266353-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of N-(2-Cyanoethyl)glycine Methyl Ester

The tert-butoxycarbonyl (Boc) group is commonly introduced to protect the amine functionality during peptide synthesis. For this compound, the Boc protection step typically follows the formation of the N-(2-cyanoethyl)glycine methyl ester backbone.

In a representative procedure, N-(2-cyanoethyl)glycine methyl ester is reacted with di-tert-butyl dicarbonate (Boc anhydride) in methanol at 40–50°C for 1 hour. This method, adapted from ethyl ester syntheses, achieves Boc protection with high efficiency. The reaction mechanism involves nucleophilic attack by the amine on the Boc anhydride, forming a carbamate linkage. Methanol serves as both solvent and proton donor, facilitating the reaction without requiring harsh conditions.

Aminolysis for N-(2-Cyanoethyl)glycine Formation

The glycine backbone is often synthesized via aminolysis of chloroacetic acid derivatives. For example, chloroacetic acid methyl ester reacts with 2-cyanoethylamine in methanol under reflux to yield N-(2-cyanoethyl)glycine methyl ester. This method mirrors protocols for N-alkylated glycine derivatives, where alkylamines displace the chloride group. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Yields up to 83% have been reported for analogous N-alkylglycine chlorides.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Sodium hydride (NaH) in dimethylformamide (DMF) has been employed to deprotonate the amine prior to Boc protection, enabling smoother reactions with methyl bromoacetate. However, methanol remains preferred for Boc anhydride reactions due to its polarity and ability to stabilize intermediates.

Temperature and Time

Optimal temperatures range from 40°C to 50°C for Boc protection, balancing reaction rate and side-product formation. Prolonged heating (>2 hours) risks ester hydrolysis, particularly in protic solvents. In contrast, aminolysis reactions require higher temperatures (reflux conditions) to achieve complete conversion.

Purification and Characterization

Chromatographic Techniques

Crude products are often purified via reverse-phase high-performance liquid chromatography (RP-HPLC). For instance, a C18 column with a gradient of aqueous acetonitrile and formic acid effectively isolates the Boc-protected product. This method achieves >95% purity, critical for pharmaceutical applications.

Spectroscopic Analysis

  • ¹H NMR : Key signals include the Boc group’s tert-butyl singlet at δ 1.46 ppm and the methyl ester’s singlet at δ 3.70 ppm.

  • IR Spectroscopy : Stretching vibrations for the carbonyl groups (Boc and ester) appear at 1700–1750 cm⁻¹.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 243.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Boc ProtectionBoc anhydride, MeOH, 40–50°C, 1h103.6 gHigh efficiency, mild conditionsRequires pre-formed N-cyanoethylglycine
AminolysisChloroacetic acid methyl ester, reflux77–83%Direct backbone synthesisProlonged reaction time
NaH-Mediated AlkylationNaH, DMF, methyl bromoacetate44.5%Compatible with sensitive substratesLow yield, requires HPLC purification

Challenges and Mitigation Strategies

Side Reactions

  • Over-Alkylation : Excess alkylating agents (e.g., methyl bromoacetate) may cause di-alkylation. Controlled reagent stoichiometry and dropwise addition mitigate this.

  • Ester Hydrolysis : Prolonged exposure to moisture or acidic conditions hydrolyzes the methyl ester. Anhydrous solvents and inert atmospheres are essential.

Scalability

While laboratory-scale syntheses achieve gram quantities, industrial production requires optimized workup procedures. Continuous-flow reactors and catalytic Boc protection methods are under investigation to enhance scalability.

Applications and Derivatives

This compound serves as a precursor for peptide mimetics and enzyme inhibitors. Its cyanoethyl group participates in click chemistry reactions, enabling conjugation to biomolecules. Derivatives with altered ester groups (e.g., ethyl, benzyl) are synthesized analogously, expanding utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cyanoethyl group can undergo oxidation to form various products, depending on the conditions.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product would be the corresponding amine.

    Substitution: The free amine derivative of glycine.

Scientific Research Applications

Synthetic Applications

1. Peptide Synthesis
The Boc protecting group allows for the selective protection of the amino group during peptide synthesis. This is crucial in multi-step synthesis where protecting groups prevent side reactions. The compound can be deprotected under mild acidic conditions, liberating the amino group for further reactions.

2. Nucleophilic Substitution Reactions
The cyanoethyl moiety enhances the compound's reactivity, enabling participation in nucleophilic substitution reactions. This property is particularly useful in the formation of complex organic molecules .

3. Carbon-Carbon Bond Formation
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is also involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for carbon-carbon bond formation in organic synthesis. This reaction is widely used in the pharmaceutical industry for constructing complex molecular architectures .

While specific biological activity data for this compound may be limited, glycine derivatives are generally recognized for their roles in biological systems. Glycine itself acts as an inhibitory neurotransmitter in the central nervous system. The modifications present in this compound may influence its bioactivity and interactions with biological targets, although further studies would be necessary to elucidate these effects .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound revealed that varying reaction conditions such as temperature and solvent choice significantly affected yield and purity. The research highlighted the importance of controlling reaction parameters to enhance efficiency in industrial applications .

Case Study 2: Biological Interactions

Research examining the interactions of glycine derivatives with various enzymes suggested that structural modifications could enhance binding affinity and selectivity towards specific biological targets. This study indicates potential therapeutic applications for compounds like this compound in drug development .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In general, the cyanoethyl and Boc groups can influence the reactivity and interactions of the glycine derivative with other molecules. The cyano group can participate in nucleophilic addition reactions, while the Boc group can be removed to reveal the free amine, which can then engage in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally analogous derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Protecting Group Ester Group Molecular Weight (g/mol) CAS Number Key Applications
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester N-2-cyanoethyl, Boc-protected Boc Methyl ~265.3 (estimated) Not explicitly listed Peptide synthesis, bioconjugation
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester L-serine backbone, Boc-protected Boc Methyl 233.2 2766-43-0 Orthogonal protection in peptides
Glycine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, ethyl ester N-valyl chain, Boc-protected Boc Ethyl 302.4 4526-92-5 Branched peptide synthesis
Glycine, N-(2-furanylcarbonyl)-, methyl ester N-2-furanylcarbonyl None Methyl 183.2 13290-00-1 Heterocyclic drug intermediates
Methyl N-[(benzyloxy)carbonyl]glycylglycinate Cbz-protected glycylglycine Cbz Methyl 280.3 13437-63-3 Solid-phase peptide synthesis

Key Differentiators

Substituent Chemistry: The 2-cyanoethyl group distinguishes the target compound from analogs like the valyl- or furanoyl-substituted derivatives. This group enhances electrophilicity, enabling thiol-ene or Michael addition reactions for bioconjugation . In contrast, N-valyl-substituted glycine (CAS 4526-92-5) introduces a hydrophobic branch, favoring interactions with lipid membranes or protein-binding pockets .

Protecting Group Stability: The Boc group (tert-butoxycarbonyl) offers acid-labile protection, cleavable under trifluoroacetic acid (TFA), making it ideal for stepwise peptide synthesis. Comparatively, Cbz (benzyloxycarbonyl) in methyl N-[(benzyloxy)carbonyl]glycylglycinate (CAS 13437-63-3) requires hydrogenolysis for removal, limiting compatibility with reducing environments .

Ester Group Reactivity :

  • The methyl ester in the target compound hydrolyzes slower under physiological conditions than ethyl esters (e.g., CAS 4526-92-5), balancing stability and controlled release in prodrug designs .

Structural Diversity :

  • Derivatives like N-2-furanylcarbonyl glycine methyl ester (CAS 13290-00-1) incorporate aromatic heterocycles, expanding utility in metal-catalyzed coupling reactions or fluorescent probe synthesis .

Challenges and Considerations

  • Toxicity: The cyanoethyl group may release cyanide under harsh hydrolytic conditions, necessitating careful handling .
  • Solubility : Boc-protected glycine derivatives with hydrophobic substituents (e.g., valyl) require co-solvents like DMF for aqueous reaction compatibility .

Biological Activity

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS No. 266353-19-9) is a synthetic derivative of glycine, an amino acid. This compound features a cyanoethyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhance its chemical reactivity and stability. It is primarily utilized in organic synthesis and has been studied for its potential biological activities.

  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 266353-19-9
  • Structure : The compound consists of a glycine backbone modified with a cyanoethyl group and a Boc group.

Synthesis Pathway

The synthesis of this compound typically involves three main steps:

  • Protection of Glycine : The amino group of glycine is protected using a Boc group to prevent unwanted reactions.
  • Alkylation : The protected glycine undergoes alkylation with 2-bromoacetonitrile to introduce the cyanoethyl moiety.
  • Esterification : Finally, the carboxyl group is esterified with methanol to yield the methyl ester.

Research indicates that compounds like this compound may interact with various biological molecules, potentially influencing metabolic pathways. The presence of the cyanoethyl group may enhance its interaction with enzymes or receptors, although specific mechanisms remain under investigation.

Case Studies and Research Findings

  • Enzyme Interaction Studies : In studies involving aminolevulinate synthase (ALAS), glycine derivatives were shown to participate in complex biochemical pathways. The interaction dynamics suggest that modifications to the glycine structure, such as those present in this compound, could affect enzyme kinetics and stability .
  • Potential Therapeutic Applications : Preliminary investigations into the therapeutic applications of glycine derivatives have highlighted their potential roles in drug development. Compounds similar to this compound are being explored for their anti-inflammatory and neuroprotective properties .
  • Toxicology Assessments : Safety data sheets indicate that while this compound has not been extensively evaluated for toxicity, its structural analogs have undergone various toxicological assessments. Understanding the safety profile is crucial for potential applications in pharmaceuticals .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
This compound266353-19-9Cyanoethyl and Boc groups enhance reactivity
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl esterNot availableEthyl instead of methyl ester
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, free acidNot availableLacks ester functionality

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high enantiomeric purity?

The compound can be synthesized via a modified Schotten-Baumann reaction. A Boc (tert-butoxycarbonyl) protection strategy is typically employed, using reagents like acetyl chloride and Hünig’s base (N,N-diisopropylethylamine) to achieve yields of 79–85% and enantiomeric purity of 96–98% . Critical steps include controlled pH during acylation and low-temperature reaction conditions to minimize racemization.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Nuclear Magnetic Resonance (NMR): Analyze the methyl ester proton (δ ~3.6–3.8 ppm) and cyanoethyl group (δ ~2.5–3.0 ppm) for integration and coupling patterns .
  • Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 285 (C₁₂H₂₀N₂O₅) and fragmentation patterns (e.g., loss of Boc group: m/z 185) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., Boc group dihedral angles of 88.8–96.4°) to confirm stereochemistry .

Q. What solvent systems are effective for chromatographic purification?

Use gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel. For reverse-phase HPLC, acetonitrile/water (60:40) with 0.1% trifluoroacetic acid resolves polar impurities .

Advanced Research Questions

Q. How does the cyanoethyl group influence stability under acidic or basic conditions?

The cyanoethyl moiety is susceptible to hydrolysis under strong acidic conditions (e.g., HCl/dioxane), forming carboxylic acid byproducts. In contrast, mild bases (pH 8–9) preserve the group but may deprotect the Boc group. Stability studies using TLC or LCMS under varying pH (1–12) are recommended to optimize reaction conditions .

Q. What mechanistic insights explain discrepancies in coupling efficiency during peptide synthesis?

Steric hindrance from the Boc group and cyanoethyl side chain can reduce coupling yields in solid-phase peptide synthesis (SPPS). Comparative studies using DIC/HOBt vs. HATU/DIEA show a 15–20% yield improvement with HATU due to enhanced activation of the carboxylate . Kinetic analysis via ¹³C NMR tracking of acylation rates is advised .

Q. How do solvent polarity and temperature affect crystallization for structural studies?

Polar solvents (e.g., methanol) yield triclinic crystals (space group P1), while apolar solvents (e.g., toluene) produce monoclinic forms (P21). Crystallization at 200 K results in tighter unit cell parameters (e.g., a = 5.1859 Å, β = 96.396°) compared to 120 K . Differential Scanning Calorimetry (DSC) can map phase transitions .

Q. Can this compound serve as a precursor for bioorthogonal click chemistry applications?

The cyanoethyl group is inert to azide-alkyne cycloaddition but can be modified via reduction to an amine (e.g., LiAlH₄) for subsequent conjugation. A study using 4-nitrophenyl ester derivatives achieved 72% yield in triazole formation under Cu(I) catalysis .

Data Contradiction Analysis

Q. Why do different studies report varying optimal temperatures for Boc deprotection?

Discrepancies arise from solvent-dependent kinetics. In dichloromethane (DCM), 0°C minimizes side reactions (e.g., cyanoethyl hydrolysis), while in THF, room temperature is optimal. Conflicting data from studies using mixed solvents (e.g., DCM/methanol) require validation via in-situ FTIR monitoring of carbonyl peaks .

Methodological Recommendations

  • Racemization Control: Use chiral HPLC (Chiralpak IA column) with heptane/ethanol (85:15) to monitor enantiopurity during synthesis .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with LCMS to identify degradation pathways (e.g., ester hydrolysis vs. Boc cleavage) .
  • Computational Modeling: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict reactivity of the cyanoethyl group in nucleophilic environments .

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